molecular formula C7H10N2O2 B1663114 5,6,7,8-Tetrahydro-4H-isoxazolo(4,5-d)azepin-3-ol CAS No. 53658-58-5

5,6,7,8-Tetrahydro-4H-isoxazolo(4,5-d)azepin-3-ol

Cat. No. B1663114
CAS RN: 53658-58-5
M. Wt: 154.17 g/mol
InChI Key: KHTRGFVHYPWHIZ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-4H-isoxazolo(4,5-d)azepin-3-ol is a heterocyclic compound that has been the focus of scientific research in recent years. This compound has shown potential in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Scientific Research Applications

  • Glycine Antagonism and GABA Receptor Interaction : A study by Brehm et al. (1986) synthesized compounds structurally related to "5,6,7,8-Tetrahydro-4H-isoxazolo(4,5-d)azepin-3-ol", finding them to be glycine antagonists with varying interactions with GABA receptors. These compounds showed potential for modulating neuronal activity (Brehm et al., 1986).

  • Serotonin Receptor Agonism and Cognitive Enhancement : Jensen et al. (2013) explored analogues of this compound, finding some to be potent agonists for serotonin receptors, with potential cognitive enhancement properties. This study highlights the compound's role in neuromodulation and possible therapeutic applications (Jensen et al., 2013).

  • Molecular Orbital Study for GABA Agonism and Antagonism : Boulanger et al. (1987) conducted a molecular orbital study on isoxazolol analogs, including "5,6,7,8-Tetrahydro-4H-isoxazolo(4,5-d)azepin-3-ol", to understand their varying GABAergic activities. This study provides insights into the electronic and structural features influencing these compounds' interactions with GABA receptors (Boulanger et al., 1987).

  • Synthesis and Pharmacology of Isoxazole Analogs : A study by Krogsgaard-Larsen et al. (1982) synthesized and tested several isoxazole analogs, including the compound , as glycine antagonists. These compounds have implications for understanding neurotransmitter systems and developing novel pharmaceuticals (Krogsgaard-Larsen et al., 1982).

  • Anticonvulsant Activity in Chemical Seizures : Gonsalves et al. (1989) explored the antiseizure activity of "5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepin-3-ol" (THAO) in rat models, suggesting its potential as an anticonvulsant agent (Gonsalves et al., 1989).

properties

CAS RN

53658-58-5

Product Name

5,6,7,8-Tetrahydro-4H-isoxazolo(4,5-d)azepin-3-ol

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one

InChI

InChI=1S/C7H10N2O2/c10-7-5-1-3-8-4-2-6(5)11-9-7/h8H,1-4H2,(H,9,10)

InChI Key

KHTRGFVHYPWHIZ-UHFFFAOYSA-N

SMILES

C1CNCCC2=C1C(=O)NO2

Canonical SMILES

C1CNCCC2=C1C(=O)NO2

Other CAS RN

53658-58-5

synonyms

5,6,7,8-tetrahydro-4H-isoxazolo(4,5-d)azepin-3-ol
5,6,7,8-tetrahydro-4H-isoxazolo(4,5-d)azepin-3-ol hydrobromide
THAZ

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-4H-isoxazolo(4,5-d)azepin-3-ol
Reactant of Route 2
5,6,7,8-Tetrahydro-4H-isoxazolo(4,5-d)azepin-3-ol
Reactant of Route 3
5,6,7,8-Tetrahydro-4H-isoxazolo(4,5-d)azepin-3-ol
Reactant of Route 4
5,6,7,8-Tetrahydro-4H-isoxazolo(4,5-d)azepin-3-ol
Reactant of Route 5
5,6,7,8-Tetrahydro-4H-isoxazolo(4,5-d)azepin-3-ol
Reactant of Route 6
5,6,7,8-Tetrahydro-4H-isoxazolo(4,5-d)azepin-3-ol

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